N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3S2/c1-21-13(5-7-22-8-6-13)10-18-23(19,20)12-4-2-3-11(9-12)14(15,16)17/h2-4,9,18H,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLRJKFZYSFMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available data on its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C14H18F3N1O2S1
- Molecular Weight : 321.36 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the tetrahydrothiopyran moiety exhibit significant antimicrobial properties. For instance, derivatives of tetrahydro-4(2H)-thiopyran have shown effectiveness against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis . The sulfonamide group in this compound may enhance its antibacterial properties through mechanisms involving inhibition of bacterial folate synthesis.
Anticancer Activity
Studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for the development of anticancer agents, as it disrupts microtubule dynamics essential for mitosis. Specifically, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines by targeting the colchicine-binding site on tubulin .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of structurally related compounds, it was found that certain derivatives exhibited potent cytotoxicity against prostate (PC-3) and melanoma (A375) cancer xenograft models. The treatment led to significant tumor growth inhibition with minimal neurotoxicity observed at therapeutic doses .
Study 2: Antimicrobial Potency
A combinatorial library study focused on N-acylated tetrahydrothiopyran derivatives revealed several novel leads with enhanced activity against common respiratory pathogens. These findings suggest that modifications to the thiopyran structure can significantly impact antimicrobial efficacy .
Data Tables
| Activity Type | Target Pathogen/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Haemophilus influenzae | 0.5 µg/mL | Inhibition of folate synthesis |
| Anticancer | PC-3 (Prostate Cancer) | 15 mg/kg | Tubulin polymerization inhibition |
| Anticancer | A375 (Melanoma) | 10 mg/kg | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Nitrogen
The substituent on the sulfonamide nitrogen significantly influences molecular properties and bioactivity. The target compound’s (4-methoxytetrahydro-2H-thiopyran-4-yl)methyl group contrasts with:
- N-(4-n-Butylphenyl)-3-(trifluoromethyl)benzenesulfonamide (): The n-butylphenyl substituent elevates lipophilicity, which may improve membrane permeability but reduce solubility .
Core Sulfonamide Modifications
- Triazole-Containing Sulfonamides (): Compounds 7–9 feature a 1,2,4-triazole ring instead of the thiopyran group. These compounds exhibit tautomerism, which can alter hydrogen-bonding interactions and conformational stability .
Trifluoromethyl Group Impact
The 3-(trifluoromethyl)benzenesulfonamide moiety is a common feature in and compounds. The trifluoromethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in proteins, as seen in COL3A1 inhibitors .
Structural and Functional Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Spectral and Physicochemical Data
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the preparation of tetrahydro-2H-thiopyran and trifluoromethylbenzenesulfonamide intermediates. Key steps include nucleophilic substitution to introduce the methoxy group and coupling via sulfonylation. Optimizing conditions (e.g., inert atmosphere, 60–80°C, use of catalysts like triethylamine) can improve yields. Solvent choice (e.g., dichloromethane or THF) and purification via column chromatography are critical .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Post-synthesis characterization requires:
- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% threshold for biological assays).
- FT-IR to verify sulfonamide and thiopyran functional groups .
Q. How does the trifluoromethyl group influence the compound's physicochemical properties?
The -CF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability, as shown in comparative studies with non-fluorinated analogs. This group also reduces electron density in the benzene ring, affecting reactivity in electrophilic substitutions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies include:
- Standardizing assay protocols (e.g., ATP-based viability assays).
- Cross-validating results using orthogonal methods (e.g., SPR for binding affinity).
- Conducting dose-response curves in triplicate .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding modes to enzymes/receptors (e.g., carbonic anhydrase IX). Focus on the sulfonamide moiety’s hydrogen-bonding with active-site residues (e.g., Zn²⁺ coordination). Validate predictions with mutagenesis studies .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Industrial-scale synthesis risks racemization at the thiopyran chiral center. Solutions include:
- Using chiral auxiliaries (e.g., Evans’ oxazolidinones).
- Optimizing asymmetric catalysis (e.g., Ru-BINAP complexes).
- Monitoring enantiomeric excess via chiral HPLC .
Q. How does the 4-methoxytetrahydro-2H-thiopyran moiety affect pharmacokinetics?
The thiopyran ring improves solubility (logS ≈ -3.2) compared to purely aromatic analogs. Pharmacokinetic studies in rodents show a half-life extension (~6.5 hrs vs. ~2 hrs for non-cyclic derivatives) due to reduced CYP450 metabolism .
Methodological Guidance for Data Analysis
- Handling conflicting SAR data : Compare structural analogs (e.g., pyridine vs. pyrazine derivatives) using QSAR models to identify critical substituents .
- Reaction mechanism elucidation : Use isotopic labeling (e.g., ¹⁸O in sulfonamide formation) paired with kinetic studies to distinguish between SN1/SN2 pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
